Pentachlorophenol sodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenol sodium salt hydrate is a chemical compound with the formula C6H2Cl5NaO2·xH2O. It is a derivative of pentachlorophenol, where the phenol group is replaced by a sodium salt and hydrated with water molecules. This compound is known for its high toxicity and is used primarily as a pesticide and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenol sodium salt hydrate can be synthesized by reacting pentachlorophenol with sodium hydroxide. The reaction typically involves dissolving pentachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of pentachlorophenol sodium salt. The product is then crystallized and hydrated to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The industrial process involves continuous stirring and precise temperature control to maintain the reaction conditions. The final product is filtered, washed, and dried to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenol sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pentachlorophenol sodium salt hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and microbial resistance.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized as a wood preservative, pesticide, and disinfectant
Mechanism of Action
Pentachlorophenol sodium salt hydrate exerts its effects primarily through the disruption of cellular processes. It uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disruption affects various cellular functions, ultimately causing cell death. The compound targets enzymes involved in energy metabolism and disrupts the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
Tetrachlorophenol: Similar structure but with one less chlorine atom.
Trichlorophenol: Contains three chlorine atoms instead of five.
Dichlorophenol: Contains two chlorine atoms.
Monochlorophenol: Contains one chlorine atom.
Uniqueness
Pentachlorophenol sodium salt hydrate is unique due to its high degree of chlorination, which enhances its toxicity and effectiveness as a pesticide and disinfectant. Its ability to disrupt cellular processes at low concentrations makes it a potent compound compared to its less chlorinated counterparts .
Properties
CAS No. |
123333-54-0 |
---|---|
Molecular Formula |
C6H2Cl5Na2O2+ |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
disodium;2,3,4,5,6-pentachlorophenolate;hydrate |
InChI |
InChI=1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 |
InChI Key |
JPKIXXRGBSLUDH-UHFFFAOYSA-M |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |
Isomeric SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+].[Na+] |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
PENTACHLORPHENOL SODIUM SALT HYDRATE 90% |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.